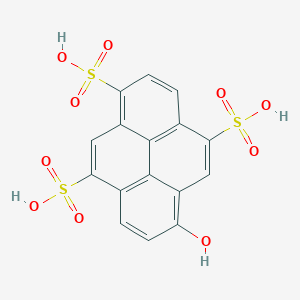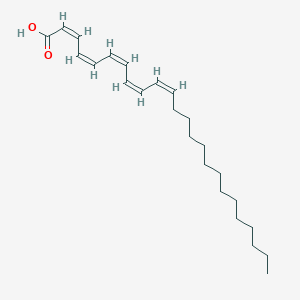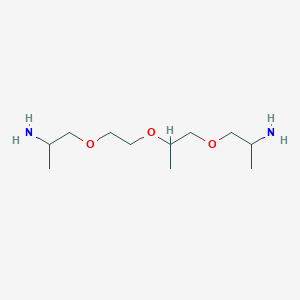
Protoporphyrinogen(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protoporphyrinogen(2-) is dicarboxylate anion of protoporphyrinogen. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a protoporphyrinogen.
Applications De Recherche Scientifique
Enzymatic and Biochemical Characteristics
Protoporphyrinogen Oxidase in Chlorophyll and Heme Biosynthesis
Protoporphyrinogen oxidase (Protox) plays a crucial role in the biosynthesis of chlorophyll and heme, as it catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a common pathway in both processes. The enzyme has been studied in various plants like spinach, revealing insights into its biochemical properties and necessity for cofactors like FAD (Watanabe et al., 2001); (Watanabe et al., 2000).
Structural Analysis and Inhibitor Interaction
Detailed crystal structures of protoporphyrinogen IX oxidase have provided insights into its active site architecture, substrate-binding modes, and interaction with inhibitors. This information is vital for understanding the enzyme's function in haem and chlorophyll biosynthesis (Koch et al., 2004); (Corradi et al., 2006).
Applications in Agricultural Science
Development of Herbicide-Resistant Plants
The expression of protoporphyrinogen oxidase genes from different sources, such as Bacillus subtilis, in rice has been explored to develop herbicide-resistant crops. This application leverages the enzyme's target action by diphenyl ether herbicides (Lee et al., 2000); (Jung et al., 2003).
Inhibitor Design and Analysis
Studies have focused on designing novel inhibitors for protoporphyrinogen oxidase, which play a significant role in herbicide development. This involves analyzing the enzyme’s interaction with different chemical structures to find effective herbicidal compounds (Jiang et al., 2010); (Luo et al., 2008).
Selective Marker in Genetic Engineering
Utilizing protoporphyrinogen oxidase as a selectable marker for the transformation of rice has been investigated. This application is particularly relevant in the development of genetically modified crops resistant to specific herbicides (Lee et al., 2007).
Molecular and Genetic Studies
- Molecular Characterization and Cloning: The cloning and sequence analysis of protoporphyrinogen oxidase genes from different organisms, such as chicory and cyanobacteria, have been carried out. These studies are essential for understanding the genetic and molecular basis of the enzyme’s function in different biological systems (Adomat & Böger, 2000); (Kato et al., 2010).
Propriétés
Formule moléculaire |
C34H38N4O4-2 |
|---|---|
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42)/p-2 |
Clé InChI |
UHSGPDMIQQYNAX-UHFFFAOYSA-L |
SMILES canonique |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)CCC(=O)[O-])C)C=C)C)C=C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(9R,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1259255.png)



![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)